(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid
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Overview
Description
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of an acetamido group and a difluorophenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and acetamide.
Condensation Reaction: The 2,5-difluorobenzaldehyde undergoes a condensation reaction with acetamide in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Acylation: The intermediate amine is acylated with acetic anhydride to introduce the acetamido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2,5-difluorophenyl)prop-2-enoic acid: Lacks the acetamido group, resulting in different chemical properties and biological activities.
(Z)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid: Similar structure but with a different fluorine substitution pattern, leading to variations in reactivity and applications.
Uniqueness
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid is unique due to the presence of both the acetamido group and the specific difluorophenyl substitution pattern. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H9F2NO3 |
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Molecular Weight |
241.19 g/mol |
IUPAC Name |
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17)/b10-5- |
InChI Key |
OREMKVNIDVHGGO-YHYXMXQVSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC(=C1)F)F)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
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